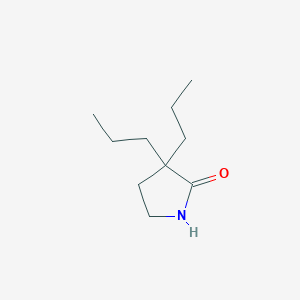

3,3-Dipropylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dipropylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of two propyl groups attached to the third carbon of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dipropylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production methods for pyrrolidinones often involve the use of readily available starting materials and efficient catalytic processes. For example, the Suzuki–Miyaura coupling reaction is widely used for the formation of carbon-carbon bonds in the synthesis of various heterocyclic compounds, including pyrrolidinones .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dipropylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3-Dipropylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a versatile building block in organic synthesis, enabling the construction of complex molecules.

Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Pyrrolidinones are used in the synthesis of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 3,3-Dipropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, pyrrolidinone derivatives can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Pyrrolidin-2-one: A simpler analog without the propyl groups.

3,3-Dimethylpyrrolidin-2-one: Similar structure with methyl groups instead of propyl groups.

3,3-Diethylpyrrolidin-2-one: Similar structure with ethyl groups instead of propyl groups.

Uniqueness: 3,3-Dipropylpyrrolidin-2-one is unique due to the presence of two propyl groups, which can influence its chemical reactivity and biological activity. The propyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dipropylpyrrolidin-2-one to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of γ-amino ketones or ring-closing metathesis of allylated precursors. Key variables include:

- Catalysts : Transition metals (e.g., palladium or ruthenium) for cross-coupling or cyclization .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .

- Temperature : Controlled heating (80–120°C) to minimize side reactions.

Purification is achieved via silica gel chromatography or recrystallization using ethanol/water mixtures .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the pyrrolidinone ring (e.g., carbonyl carbon at ~175 ppm) and propyl substituents (δ 0.8–1.6 ppm for methyl/methylene groups) .

- IR Spectroscopy : Confirm the lactam carbonyl stretch at ~1680–1720 cm⁻¹ .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 183.2) .

- X-ray Crystallography : Resolve stereochemistry and ring conformation .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Methodological Answer :

- Storage : Tightly sealed containers under inert gas (N₂/Ar), stored at –20°C in a desiccator to prevent hydrolysis .

- Handling : Use PPE (gloves, lab coat) and fume hoods to avoid inhalation or dermal exposure .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent ring degradation .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis or ring-opening) .

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock .

Q. What strategies resolve contradictory data on the biological activity of this compound across assay systems?

- Methodological Answer :

- Assay Validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity .

- Purity Analysis : Employ HPLC (>98% purity) to exclude impurities as confounding factors .

- Metabolic Profiling : Assess species-specific metabolism (e.g., cytochrome P450 interactions) to explain variability .

Q. How can substituent effects on the pyrrolidinone ring’s conformational dynamics be experimentally elucidated?

- Methodological Answer :

- Variable-Temperature NMR : Monitor ring puckering and substituent orientation shifts (e.g., ΔG‡ for ring inversion) .

- X-ray Crystallography : Compare solid-state conformations with solution-phase data .

- Kinetic Isotope Effects (KIEs) : Probe transition states during ring-opening or functionalization reactions .

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

3,3-dipropylpyrrolidin-2-one |

InChI |

InChI=1S/C10H19NO/c1-3-5-10(6-4-2)7-8-11-9(10)12/h3-8H2,1-2H3,(H,11,12) |

InChI Key |

UKBHKICOZVCKLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCNC1=O)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.